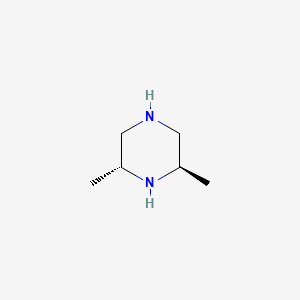

(2R,6R)-2,6-dimethylpiperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,6R)-2,6-dimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-5-3-7-4-6(2)8-5/h5-8H,3-4H2,1-2H3/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNWESYYDINUHV-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@H](N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501296419 | |

| Record name | rel-(2R,6R)-2,6-Dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501296419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21655-49-2 | |

| Record name | rel-(2R,6R)-2,6-Dimethylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21655-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(2R,6R)-2,6-Dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501296419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of (2R,6R)-2,6-dimethylpiperazine in Modern Drug Discovery

An In-Depth Technical Guide to the Physical Properties of (2R,6R)-2,6-dimethylpiperazine

This compound is a chiral disubstituted piperazine that has garnered significant attention in medicinal chemistry and pharmaceutical development. As a rigid and stereochemically defined scaffold, it serves as a crucial building block in the synthesis of a wide array of pharmacologically active agents. Its constrained conformation and the specific spatial orientation of its methyl groups and nitrogen atoms allow for precise interactions with biological targets, making it invaluable for developing potent and selective therapeutics.

Piperazine derivatives are integral to many pharmaceutical agents, acting as core structures that influence a compound's pharmacological and pharmacokinetic properties.[1] The chirality of this compound adds a critical layer of complexity and specificity, essential for modern drug design where enantiomeric purity can dictate efficacy and safety. This molecule has been incorporated into novel anticancer agents and has been identified as a core component in the discovery of potent allosteric inhibitors for enzymes like Carbamoyl-phosphate synthetase 1 (CPS1).[2][3]

This guide provides an in-depth exploration of the core physical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound's characteristics for its effective handling, characterization, and application in synthesis and development workflows. We will delve into its fundamental physical constants, solubility profile, acid-base characteristics, and detailed spectral data, supported by field-proven experimental protocols.

Molecular Structure and Stereochemistry

The defining feature of this compound is its specific stereochemistry. The "(2R,6R)" designation indicates that the methyl groups at positions 2 and 6 of the piperazine ring are in a cis configuration relative to each other, with both chiral centers possessing an 'R' absolute configuration. This fixed stereochemistry is fundamental to its role in creating targeted molecular interactions.

Caption: 2D structure of this compound.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of 2,6-dimethylpiperazine is presented below. Note that some reported data does not distinguish between stereoisomers, but it provides a reliable baseline for the compound class.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄N₂ | [4][5] |

| Molecular Weight | 114.19 g/mol | [4][5] |

| Appearance | White to pale yellow crystalline solid/powder | [2][6] |

| Melting Point | 108-111 °C | [2][4][6][7] |

| Boiling Point | 162 °C | [2][7] |

| Flash Point | 45 °C (113 °F) | [2][4] |

| pKa (Predicted) | 9.38 ± 0.60 | [2] |

| Key Characteristics | Hygroscopic, Light Sensitive | [2][6] |

Solubility Profile and Acid-Base Characterization

The solubility of a compound is a critical parameter in drug development, influencing formulation, administration, and bioavailability. As a diamine, the solubility of this compound is highly pH-dependent.

Qualitative Solubility:

-

Apolar Organic Solvents (e.g., Hexane): Insoluble. The polar amine functional groups dominate, preventing dissolution in non-polar media.

-

Polar Aprotic Solvents (e.g., Chloroform): Sparingly soluble.[2]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Slightly soluble to soluble.[2] Hydrogen bonding between the solvent's hydroxyl group and the amine's nitrogen atoms facilitates dissolution.

-

Water: Moderately soluble. The two amine groups can form hydrogen bonds with water. However, the hydrocarbon backbone (six carbons) limits its miscibility compared to smaller amines.

-

Aqueous Acid (e.g., 5% HCl): Highly soluble. The basic nitrogen atoms are readily protonated to form the corresponding dihydrochloride salt. This ionic salt is highly polar and readily dissolves in water.

-

Aqueous Base (e.g., 5% NaOH): Insoluble. In a basic solution, the amine groups remain in their neutral, less polar form, thus exhibiting low aqueous solubility.[8][9]

pKa and Basicity: The pKa of a compound's conjugate acid is a measure of the basicity of the original compound. For a diamine like 2,6-dimethylpiperazine, there are two pKa values corresponding to the two protonation steps. The predicted pKa of ~9.38 suggests it is a moderately strong base, typical for a secondary aliphatic amine.[2] This basicity is the chemical foundation for its high solubility in acidic solutions, a property frequently exploited during synthesis workups and for the preparation of stable salt forms for pharmaceutical use. Studies on similar piperazines confirm that potentiometric titration is a reliable method to experimentally determine these values.[10]

Caption: Logical workflow for solubility and functional group testing.

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural "fingerprint" of a molecule, essential for identity confirmation, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules. For a chiral compound like this compound, NMR is also crucial for confirming stereochemistry and assessing enantiomeric purity.[11]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons (CH₃), the methine protons (CH at positions 2 and 6), the axial and equatorial protons on the piperazine ring (CH₂), and the amine protons (NH). The cis relationship of the methyl groups results in a specific set of coupling constants and chemical shifts that can distinguish it from the trans isomer.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the methyl carbons and the three distinct types of carbons in the piperazine ring (C2/C6, C3/C5, and C4 is equivalent to N4).

-

Enantiomeric Purity Analysis: Since enantiomers are indistinguishable in a standard achiral NMR solvent, a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) is used.[12][13] Reacting the racemic or enantiomerically enriched amine with a CDA like Mosher's acid or a three-component system involving BINOL and 2-formylphenylboronic acid creates diastereomers.[14][15][16] These diastereomers have distinct NMR spectra, allowing for the integration of signals to accurately determine the enantiomeric excess (ee).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[17][18]

-

N-H Stretch: A characteristic absorption band is expected in the region of 3300-3500 cm⁻¹. For secondary amines, this often appears as a single, sharp, weak-to-moderate peak.

-

C-H Stretch: Strong absorption bands will appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹), corresponding to the stretching vibrations of the sp³ C-H bonds in the methyl and methylene groups.

-

N-H Bend: A bending vibration for the N-H bond typically appears in the 1590-1650 cm⁻¹ region.

-

C-N Stretch: Aliphatic amine C-N stretching vibrations are found in the 1020-1250 cm⁻¹ range.

The overall FTIR spectrum serves as a unique molecular fingerprint that can be compared against a reference standard for identity confirmation.[19]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers structural clues based on its fragmentation patterns.[11][20]

-

Molecular Ion Peak (M⁺): Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at an m/z (mass-to-charge ratio) of approximately 115.12. High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₆H₁₅N₂⁺) with high accuracy.[21]

-

Fragmentation Pattern: Under harder ionization conditions like Electron Ionization (EI), the piperazine ring will fragment in characteristic ways. Common fragmentation pathways for piperazine derivatives involve cleavage of the ring and loss of substituents, providing structural confirmation.[22][23] Key fragments would likely arise from the loss of a methyl group (m/z ~100) or cleavage of the C-C bonds within the ring.

Experimental Protocols for Property Determination

The following section outlines standardized, step-by-step methodologies for determining the key physical properties of this compound. These protocols are designed for a research laboratory setting.

Protocol 1: Melting Point Determination (Capillary Method)

Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically < 2 °C) is characteristic of a pure substance, whereas impurities lead to a depressed and broader melting range.[24][25]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Crush any large crystals using a mortar and pestle.

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample. A small amount of solid (2-3 mm height) should enter the tube.

-

Sample Packing: Tap the sealed end of the capillary tube on a hard surface or drop it down a long glass tube to tightly pack the sample at the bottom.[26]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated digital melting point apparatus.[26][27]

-

Determination:

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁-T₂.

Protocol 2: ¹H NMR for Structural Confirmation and Purity

Rationale: NMR provides unambiguous structural confirmation. The choice of solvent is critical; it must dissolve the sample without having signals that obscure important regions of the spectrum.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube.[11] CDCl₃ is a common first choice for many organic molecules.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[11]

-

Data Acquisition:

-

Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Shim the magnetic field to achieve optimal resolution.

-

Set appropriate acquisition parameters (e.g., pulse angle, relaxation delay, number of scans).

-

-

Data Processing:

-

Apply Fourier transform, phase correction, and baseline correction to the raw data.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all peaks to determine the relative proton ratios.

-

Analyze chemical shifts (δ), coupling patterns (J-coupling), and integration to confirm the structure.

-

Protocol 3: FTIR Analysis (ATR Method)

Rationale: Attenuated Total Reflectance (ATR) is a modern FTIR technique that requires minimal sample preparation and is ideal for analyzing solid powders directly.

Methodology:

-

Background Spectrum: Before analyzing the sample, record a background spectrum of the empty, clean ATR crystal. This is crucial to subtract atmospheric CO₂ and H₂O signals from the sample spectrum.[28]

-

Sample Application: Place a small amount of the powdered this compound onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the typical mid-IR range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum (transmittance vs. wavenumber) should be analyzed by identifying the characteristic absorption bands corresponding to the N-H, C-H, and C-N bonds, as described previously.

Conclusion

This compound is a stereochemically defined building block of high value in contemporary drug discovery. A thorough understanding of its physical properties is not merely academic but a practical necessity for its effective and safe utilization. Its solid, hygroscopic nature demands careful handling and storage, while its pH-dependent solubility is a key consideration for reaction workups, purification, and formulation. The distinct spectroscopic fingerprints provided by NMR, FTIR, and MS are indispensable tools for identity confirmation and quality control. The protocols and data presented in this guide offer a comprehensive technical foundation for scientists and researchers, enabling them to confidently integrate this important chiral scaffold into their development pipelines.

References

-

Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. [URL: https://www.nature.com/articles/nprot.2007.524][14]

-

Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol060133w][12]

-

New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38738933/][20]

-

Asymmetric Synthesis of 2,6-Methylated Piperazines. American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00119a037][1]

-

Three-Component Chiral Derivatizing Protocols for NMR Spectroscopic Enantiodiscrimination of Hydroxy Acids and Primary Amines. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.5b02677][15]

-

How to Prepare tert-butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate?. Guidechem. [URL: https://www.guidechem.com/pro-detail-2780614.html][29]

-

Mass spectra and major fragmentation patterns of piperazine designer... ResearchGate. [URL: https://www.researchgate.net/figure/Mass-spectra-and-major-fragmentation-patterns-of-piperazine-designer-drugs-observed-in_fig1_380388277][22]

-

Measuring the Melting Point. Westlab Canada. [URL: https://www.westlab.com/blogs/news/measuring-the-melting-point][27]

-

New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Ovid. [URL: https://ovidsp.ovid.com/ovidweb.cgi?T=JS&PAGE=fulltext&D=ovft&AN=00004576-202408150-00007&NEWS=N][21]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [URL: https://www.coursehero.com/file/102462808/EXPERIMENT-1-DETERMINATION-OF-SOLUBILITY-CLASS-Autosaveddocx/][30]

-

Melting point determination. University of Calgary. [URL: https://chem.ucalgary.ca/courses/351/laboratory/meltingpoint.pdf]

-

A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob01297a][13]

-

Melting point determination. SSERC. [URL: https://www.sserc.org.uk/subject-areas/chemistry/higher/unit-3-researching-chemistry/melting-point-determination/][24]

-

Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. Benchchem. [URL: https://www.benchchem.com/application-notes/spectroscopic-analysis-of-piperazine-compounds][11]

-

(PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. [URL: https://www.researchgate.net/publication/6979201_Simple_protocol_for_NMR_analysis_of_the_enantiomeric_purity_of_chiral_primary_amines][16]

-

Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College. [URL: https://www.pima.edu/student-resources/academic-resources/tutoring/documents/solubility-organic-inorganic-compounds.pdf][31]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. [URL: https://www.scribd.com/doc/60822995/Procedure-For-Determining-Solubility-of-Organic-Compounds][8]

-

Experiment 1 - Melting Points. University of Missouri–St. Louis. [URL: https://www.umsl.edu/chemistry/organic-chemistry/Experiment1.pdf][26]

-

2,6-Dimethylpiperazine CAS#: 108-49-6. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5157833_EN.htm][2]

-

2,6-Dimethylpiperazine. Kubochem. [URL: https://www.kubochem.com/2,6-dimethylpiperazine.html][4]

-

Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [URL: https://www.researchgate.net/publication/262578556_Determination_of_piperazine_derivatives_in_Legal_Highs][23]

-

How To Determine Solubility Of Organic Compounds?. YouTube. [URL: https://www.youtube.com/watch?v=5aPlsQKvY4s][32]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Boulder. [URL: https://www.colorado.edu/lab/chemdep/sites/default/files/attached-files/anal0727_qualitativeorganic_handout_2019.pdf][9]

-

2,6-Dimethylpiperazine | C6H14N2 | CID 66056. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/66056][5]

-

experiment (1) determination of melting points. SlideShare. [URL: https://www.slideshare.net/pharmaceuticalchemistry/experiment-1-determination-of-melting-points][25]

-

tert-Butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate | C11H22N2O2. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/tert-Butyl-2R_6S-2_6-dimethylpiperazine-1-carboxylate][33]

-

Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7493208/][3]

-

fourier transform infrared spectroscopy. University of Wisconsin-Milwaukee. [URL: https://people.uwm.edu/tylien/ftir-sop/ftir-sop.html][28]

-

Fourier Transform Infrared (FTIR) Spectroscopy. PhotoMetrics, Inc.. [URL: https://www.photometrics.net/ftir.html][19]

-

Fourier Transform Infrared Spectroscopy (FTIR) Services. EAG Laboratories. [URL: https://www.eag.com/techniques/spectroscopy/ftir/][17]

-

FTIR Analysis. RTI Laboratories. [URL: https://www.rtilab.com/technique/ftir-analysis/][18]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [URL: https://ejournal.upi.edu/index.php/ijost/article/view/14959/pdf]

-

2,6-Dimethylpiperazine 97 108-49-6. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/d179809]

-

CAS#:162240-93-9 | this compound dihydrochloride. Chemsrc. [URL: https://www.chemsrc.com/en/cas/162240-93-9_1359654.html][34]

-

Understanding the Properties and Handling of 2,6-Dimethylpiperazine for Safe Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [URL: https://www.inno-pharmchem.com/news/understanding-the-properties-and-handling-of-2-6-dimethylpiperazine-for-safe-chemical-synthesis-64687391.html][6]

-

Chemical Properties of Piperazine, 2,6-dimethyl- (CAS 108-49-6). Cheméo. [URL: https://www.chemeo.com/cid/41-218-0/Piperazine-2-6-dimethyl-.html][35]

-

pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [URL: https://www.uregina.ca/engineering/assets/docs/conference-papers/corrosion-control/2012/pKa-Values-Some-Piperazines.pdf][10]

-

DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine. Google Patents. [URL: https://patents.google.com/patent/DE19907829A1/en][36]

-

CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide. Google Patents. [URL: https://patents.google.com/patent/CN103570645A/en][37]

-

Piperazine, 2,6-dimethyl-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C108496&Mask=200][38]

-

2,6-disubstituted piperidines and piperazine compounds. SciSpace. [URL: https://typeset.io/papers/2-6-disubstituted-piperidines-and-piperazine-compounds-3806p7s80j][39]

-

Sigma Aldrich 2,6-Dimethylpiperazine 1 g. Fisher Scientific. [URL: https://www.fishersci.com/shop/products/sigma-aldrich-2-6-dimethylpiperazine-1/D1798091G][7]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2,6-Dimethylpiperazine CAS#: 108-49-6 [m.chemicalbook.com]

- 3. Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kubochem.com [kubochem.com]

- 5. 2,6-Dimethylpiperazine | C6H14N2 | CID 66056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Sigma Aldrich 2,6-Dimethylpiperazine 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 8. scribd.com [scribd.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. uregina.ca [uregina.ca]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]

- 14. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. eag.com [eag.com]

- 18. rtilab.com [rtilab.com]

- 19. photometrics.net [photometrics.net]

- 20. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ovid.com [ovid.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. SSERC | Melting point determination [sserc.org.uk]

- 25. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 26. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 27. westlab.com [westlab.com]

- 28. mse.washington.edu [mse.washington.edu]

- 29. Page loading... [guidechem.com]

- 30. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 31. chem.ws [chem.ws]

- 32. m.youtube.com [m.youtube.com]

- 33. tert-Butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate | C11H22N2O2 | CID 21021901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 34. CAS#:162240-93-9 | this compound dihydrochloride | Chemsrc [chemsrc.com]

- 35. Piperazine, 2,6-dimethyl- (CAS 108-49-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 36. DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]

- 37. CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide - Google Patents [patents.google.com]

- 38. Piperazine, 2,6-dimethyl- [webbook.nist.gov]

- 39. scispace.com [scispace.com]

An In-depth Technical Guide to (2R,6R)-2,6-Dimethylpiperazine: Structure, Stereochemistry, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract and Core Concepts

(2R,6R)-2,6-Dimethylpiperazine, the dextrorotatory cis-enantiomer of 2,6-dimethylpiperazine, is a chiral heterocyclic scaffold of significant interest in modern medicinal chemistry and asymmetric synthesis.[1][2] As a C2-symmetric diamine, its rigid conformational preferences and defined stereochemistry make it an invaluable building block for creating structurally complex and stereochemically pure molecules.[1] The introduction of chiral centers into scaffolds like piperazine can profoundly influence physicochemical properties, biological activity, selectivity, and pharmacokinetic profiles, making a deep understanding of this specific isomer essential for rational drug design.[3][4][5] This guide provides a detailed exploration of the stereochemical nuances, conformational energetics, stereoselective synthesis, and analytical characterization of this compound.

Stereochemistry and Conformational Analysis

The 2,6-dimethylpiperazine structure can exist as three stereoisomers: a pair of enantiomers, (2R,6R) and (2S,6S), which constitute the cis-isomer, and a meso compound, (2R,6S), known as the trans-isomer. This guide focuses on the (2R,6R) enantiomer.

Chair Conformation and Steric Strain

Like cyclohexane, the piperazine ring adopts a low-energy chair conformation to minimize torsional and angle strain. For the cis-(2R,6R) isomer, this results in a dynamic equilibrium between two possible chair conformations: one with both methyl groups in equatorial positions (diequatorial) and the other with both in axial positions (diaxial).

The energetic landscape of these two conformers is dominated by steric interactions. The diaxial conformation is significantly destabilized by 1,3-diaxial interactions, where the two axial methyl groups experience severe steric repulsion with each other and with the axial hydrogens on the same face of the ring.[6][7] This type of steric strain is analogous to multiple gauche-butane interactions.[6][7]

Consequently, the conformational equilibrium overwhelmingly favors the diequatorial form, where both bulky methyl groups occupy the less sterically hindered equatorial positions, pointing away from the ring's core.[8] The energy difference is substantial enough that, for most practical purposes, this compound can be considered to exist almost exclusively in the diequatorial conformation.[9][10]

Visualization of Conformational Equilibrium

The logical relationship between the two chair conformers and the energetic preference can be visualized as follows:

Caption: Conformational equilibrium heavily favors the diequatorial state.

Stereoselective Synthesis Protocol

Achieving high enantiomeric purity is critical. While several methods exist, a common strategy involves the cyclization and reduction of chiral precursors derived from amino acids. The following protocol is a representative example based on the use of D-alanine as the chiral source.

Objective: To synthesize this compound from D-alanine methyl ester.

Pillar of Trustworthiness: This multi-step synthesis relies on well-established reactions. Each step includes a clear transformation and purification method to ensure the integrity of the intermediate and final product.

Step-by-Step Methodology

-

Step 1: N-Acylation of D-Alanine Methyl Ester

-

Rationale: Protection of the amine is necessary to prevent side reactions and to introduce a suitable activating group for the subsequent cyclization. Chloroacetyl chloride is a highly reactive and efficient acylating agent.

-

Procedure:

-

Dissolve D-alanine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM) at 0 °C.

-

Add triethylamine (2.2 eq) dropwise to neutralize the HCl salt and act as a base.

-

Slowly add a solution of chloroacetyl chloride (1.1 eq) in DCM, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and perform a standard aqueous workup. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure to yield the N-chloroacetylated intermediate.

-

-

-

Step 2: Dimerization and Cyclization

-

Rationale: This key step forms the diketopiperazine ring. The use of a base like sodium hydride promotes the intramolecular cyclization of two molecules of the N-acylated alanine derivative, displacing the chloride to form the six-membered ring.

-

Procedure:

-

Add the product from Step 1 to a suspension of sodium hydride (NaH, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C.

-

Allow the mixture to stir and slowly warm to room temperature, then heat to reflux for 16 hours.

-

Cool the reaction and carefully quench with saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate. The resulting cyclic product, a (3R,6R)-3,6-dimethylpiperazine-2,5-dione, often precipitates and can be collected by filtration.

-

-

-

Step 3: Reduction of the Diketopiperazine

-

Rationale: A powerful reducing agent is required to reduce both amide carbonyls to methylenes. Borane-THF complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄) are effective for this transformation.

-

Procedure:

-

Suspend the diketopiperazine from Step 2 (1.0 eq) in anhydrous THF.

-

Add borane-dimethyl sulfide complex (BH₃·SMe₂, 3.0 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux for 24 hours.

-

Cool to 0 °C and carefully quench the reaction by slow, dropwise addition of 6M HCl.

-

Heat the mixture to reflux for 1 hour to ensure complete hydrolysis of borane complexes.

-

Basify the aqueous solution with NaOH pellets until pH > 12.

-

Extract the product with DCM, dry the combined organic layers, and concentrate. Purify by distillation or crystallization to yield pure this compound.

-

-

Analytical and Spectroscopic Characterization

Confirming the structure and purity of the final compound is paramount. The diequatorial conformation dictates the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the cis stereochemistry and conformational preference.

-

¹H NMR: The C2-symmetric, diequatorial structure results in a simplified spectrum.

-

The two methyl groups are chemically equivalent, appearing as a single doublet.

-

The two methine protons (H-2 and H-6) are equivalent, appearing as a multiplet.

-

The axial and equatorial protons on C3 and C5 are diastereotopic but may overlap, often appearing as two distinct multiplets.

-

-

¹³C NMR: The symmetry of the molecule results in only three distinct signals.

-

One signal for the two equivalent methyl carbons.

-

One signal for the two equivalent methine carbons (C-2 and C-6).

-

One signal for the two equivalent methylene carbons (C-3 and C-5).

-

Summary of Expected Analytical Data

| Property | Expected Value/Observation | Source |

| Molecular Formula | C₆H₁₄N₂ | [11] |

| Molecular Weight | 114.19 g/mol | [11] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 108-111 °C | |

| ¹H NMR (CDCl₃) | δ ~2.8-3.0 (m, 2H), δ ~2.6-2.8 (m, 2H), δ ~2.2-2.4 (m, 2H), δ ~1.05 (d, 6H) | [12][13] |

| ¹³C NMR (CDCl₃) | δ ~52 (CH), δ ~47 (CH₂), δ ~18 (CH₃) | [14][15] |

| Mass Spectrum (EI) | m/z 114 (M⁺), 99 (M-CH₃)⁺ | [12] |

Note: Exact chemical shifts (δ) are solvent-dependent and may vary slightly.

Applications in Drug Discovery and Asymmetric Catalysis

The utility of this compound stems from its defined C2-symmetric chiral structure.

-

Chiral Scaffold in APIs: It serves as a core fragment in the design of new chemical entities. Its rigid structure helps control the spatial orientation of pharmacophoric groups, which is crucial for optimizing interactions with biological targets like enzymes and receptors.[3][5] The introduction of this chiral motif can lead to enhanced potency, improved selectivity between receptor subtypes, and optimized ADME (absorption, distribution, metabolism, and excretion) properties.[3]

-

Chiral Ligands: When derivatized, it can act as a C2-symmetric ligand for transition metals used in asymmetric catalysis. These catalysts are employed in reactions such as asymmetric hydrogenation, alkylation, and epoxidation, enabling the synthesis of other chiral molecules with high enantiomeric excess.

-

Resolving Agent: As a chiral base, it can be used to resolve racemic mixtures of chiral acids through the formation of diastereomeric salts that can be separated by crystallization.

Conclusion

This compound is more than a simple heterocyclic amine; it is a sophisticated chemical tool for introducing and controlling stereochemistry. Its conformational rigidity, dominated by the preference for a diequatorial arrangement of its methyl groups, provides a predictable and stable three-dimensional structure. This inherent structural integrity, combined with its C2 symmetry, makes it a highly valuable building block for the synthesis of complex chiral molecules, with significant applications ranging from active pharmaceutical ingredients to ligands in asymmetric catalysis. A thorough understanding of its stereochemistry and synthesis is therefore fundamental for any scientist working at the forefront of pharmaceutical development and chemical synthesis.

References

-

Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available from: [Link]

- Duddeck, H., Dietrich, W., & Töth, G. (n.d.). Combination of 1H and 13C NMR Spectroscopy.

- Metin, T. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

- Chow, Y. L., Colón, C. J., & Tam, J. N. S. (1968). A(1,3) interaction and conformational energy of axial–axial 1,3-dimethyl interaction. Canadian Journal of Chemistry, 46(17), 2821–2827.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 66056, 2,6-Dimethylpiperazine. Available from: [Link]

-

Canadian Science Publishing. A(1,3) interaction and conformational energy of axial–axial 1,3-dimethyl interaction. Available from: [Link]

- Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(1).

- S, N., et al. (2024). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience.

- Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research, 16(3).

-

ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Available from: [Link]

-

ResearchGate. Application of Chiral Piperidine Scaffolds in Drug Design. Available from: [Link]

-

Chem Survival. (2022). Conformation: Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes. Available from: [Link]

-

Chemistry Steps. 1,3-Diaxial Interactions and A value for Cyclohexanes. Available from: [Link]

-

Chemistry LibreTexts. (2022). 4.7: Conformations of Monosubstituted Cyclohexanes. Available from: [Link]

Sources

- 1. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.de [thieme-connect.de]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. 2,6-Dimethylpiperazine | C6H14N2 | CID 66056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. cis-2,6-Dimethylpiperazine(21655-48-1) MS [m.chemicalbook.com]

- 13. 2,6-Dimethylpiperazine(108-49-6) 1H NMR [m.chemicalbook.com]

- 14. revroum.lew.ro [revroum.lew.ro]

- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

An In-Depth Technical Guide to (2R,6R)-2,6-Dimethylpiperazine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (2R,6R)-2,6-dimethylpiperazine, a chiral diamine that serves as a critical building block in modern medicinal chemistry. We will delve into its chemical identity, stereoselective synthesis, physicochemical properties, and its burgeoning role in the development of novel therapeutics. This document is intended to be a practical resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals.

Core Identification: IUPAC Name and CAS Number

The precise identification of a chemical entity is paramount for scientific rigor and reproducibility. This compound belongs to the trans-isomer series of 2,6-dimethylpiperazines, where the two methyl groups are on opposite faces of the piperazine ring.

-

IUPAC Name: this compound

-

CAS Number: While the generic CAS number for 2,6-dimethylpiperazine (often implying the cis-isomer or a mixture) is 108-49-6, a specific CAS number for the (2R,6R)-isomer as a free base is not consistently reported across major chemical databases. For unambiguous identification, it is often referenced through its derivatives:

-

This compound dihydrochloride: 162240-93-9[1]

-

tert-butyl this compound-1-carboxylate: 574007-62-8

-

For the purpose of this guide, we will refer to the target molecule by its full IUPAC name to ensure clarity.

Physicochemical and Spectroscopic Data

Understanding the physical and spectral properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives. The data presented below is for the closely related trans-2,6-dimethylpiperazine, which provides a strong proxy for the (2R,6R)-enantiomer.

| Property | Value | Source |

| Molecular Formula | C6H14N2 | |

| Molecular Weight | 114.19 g/mol | |

| Boiling Point | 162 °C (lit.) | |

| Melting Point | 108-111 °C (lit.) | |

| Appearance | White to pale yellow crystalline powder | |

| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol. |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 89.56 MHz): δ 2.94 (m, 2H), 2.69 (m, 2H), 2.42 (m, 2H), 1.61 (br s, 2H), 1.007 (d, J=6.3 Hz, 6H). The spectrum of trans-2,5-dimethylpiperazine provides a reference for the expected chemical shifts.

-

IR Spectrum: The infrared spectrum of trans-2,5-dimethylpiperazine dihydrophosphate shows broad bands between 2376 and 3027 cm⁻¹ corresponding to the stretching modes of the –CH₃, –CH₂–, –CH–, and (–NH₂)+ groups. Bending vibrations for these groups are observed in the 1321–1631 cm⁻¹ region.

-

Mass Spectrometry (EI): The mass spectrum of 2,6-dimethylpyrazine, a related compound, shows a molecular ion peak and characteristic fragmentation patterns that can be useful for comparison.

Enantioselective Synthesis of this compound

The synthesis of enantiomerically pure this compound is a key challenge that has been addressed through various asymmetric strategies. The choice of synthetic route often depends on the desired scale and the availability of chiral starting materials or catalysts. Below is a conceptual workflow for a potential enantioselective synthesis, drawing from established principles of asymmetric synthesis.

Conceptual Asymmetric Synthesis Workflow.

A Detailed Experimental Protocol (Illustrative Example):

The following protocol is a representative example based on established methodologies for the synthesis of chiral piperazines. Note: This is an illustrative procedure and should be adapted and optimized based on laboratory conditions and safety assessments.

Step 1: Synthesis of the Boc-protected (2R,6R)-isomer

The synthesis of the N-Boc protected derivative is a common strategy to facilitate purification and subsequent reactions.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a suitable chiral precursor, such as a derivative of (R)-alanine, in an appropriate anhydrous solvent (e.g., dichloromethane or THF).

-

Coupling: To this solution, add a second chiral fragment that will form the other half of the piperazine ring. This coupling can be achieved using standard peptide coupling reagents (e.g., HATU, HOBt, and a tertiary amine base like diisopropylethylamine).

-

Cyclization Precursor Formation: The coupled product is then modified to introduce the necessary functional groups for the subsequent cyclization step. This may involve reduction of an amide or ester to an amine or alcohol, respectively.

-

Intramolecular Cyclization: The linear precursor is then subjected to conditions that favor intramolecular cyclization. A common method is reductive amination, where a dialdehyde or diketone precursor is reacted with a diamine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).

-

Boc Protection: The resulting trans-2,6-dimethylpiperazine is then protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane to yield tert-butyl this compound-1-carboxylate.

-

Purification: The crude product is purified by column chromatography on silica gel.

Step 2: Deprotection to Yield the Free Base

-

Reaction: The purified Boc-protected piperazine is dissolved in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).

-

Acidolysis: A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, is added, and the reaction is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Workup: The solvent and excess acid are removed under reduced pressure. The residue is then basified with a suitable base (e.g., aqueous sodium hydroxide) and extracted with an organic solvent.

-

Final Product: The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to afford this compound as the free base.

Applications in Drug Development

The rigid, chiral scaffold of this compound makes it an attractive component in the design of bioactive molecules. Its two secondary amine groups provide points for derivatization, allowing for the exploration of chemical space and the optimization of pharmacological properties.

A. Central Nervous System (CNS) Active Agents:

Piperazine derivatives are well-represented among drugs targeting the central nervous system. The specific stereochemistry of this compound can impart high affinity and selectivity for specific receptor subtypes. This has been explored in the development of atypical antipsychotics, where the piperazine moiety often serves as a key pharmacophore interacting with dopamine and serotonin receptors.

Integration of the this compound scaffold in CNS drug design.

B. Anticancer Agents:

The piperazine ring is a common feature in a variety of anticancer agents. The incorporation of the this compound moiety can influence the pharmacokinetic and pharmacodynamic properties of these compounds, potentially leading to improved efficacy and reduced off-target effects.

C. Allosteric Inhibitors:

A notable application of the this compound core is in the development of allosteric inhibitors. For example, derivatives of this scaffold have been identified as potent allosteric inhibitors of carbamoyl-phosphate synthetase 1 (CPS1), an enzyme implicated in certain cancers. The specific stereochemistry of the piperazine is often crucial for achieving high potency and selectivity.

Conclusion

This compound is a valuable and versatile chiral building block for medicinal chemistry and drug discovery. Its well-defined stereochemistry and the presence of two modifiable nitrogen atoms provide a robust platform for the synthesis of complex and potent therapeutic agents. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of efficient and scalable syntheses for this and related chiral piperazines will remain an area of significant scientific interest.

References

-

This compound dihydrochloride. Chemsrc. [Link]

-

2,6-Dimethylpiperazine. PubChem. [Link]

-

Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. Acta Crystallographica Section E. [Link]

-

2,6-Diemthyl-pyrazine. FooDB. [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Discovery of Chiral 2,6-Dimethylpiperazine

Abstract

This technical guide provides a comprehensive overview of the synthesis, resolution, and analysis of chiral 2,6-dimethylpiperazine, a pivotal scaffold in modern medicinal chemistry. Addressed to researchers, scientists, and drug development professionals, this document delves into the nuanced causality behind experimental choices, offering field-proven insights into diastereoselective and enantioselective synthetic routes. Furthermore, it presents detailed, self-validating protocols for both synthesis and chiral resolution, underpinned by robust analytical methodologies for the determination of enantiomeric purity. Visual diagrams and structured data tables are employed to elucidate complex workflows and facilitate the comparison of key experimental parameters.

Introduction: The Significance of Chiral 2,6-Dimethylpiperazine in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved therapeutic agents. The introduction of methyl groups at the 2 and 6 positions imparts significant conformational rigidity and modulates the physicochemical properties of the molecule. Crucially, the C2 and C6 atoms are chiral centers, giving rise to three stereoisomers: (2R,6S)- or meso-2,6-dimethylpiperazine, (2R,6R)-2,6-dimethylpiperazine, and (2S,6S)-2,6-dimethylpiperazine. The distinct three-dimensional arrangement of these stereoisomers can lead to profound differences in their pharmacological and toxicological profiles.[1] For instance, the stereochemistry of the 2,6-dimethylpiperazine core was found to be a critical determinant of inhibitory activity against carbamoyl phosphate synthetase 1 (CPS1), a potential cancer target.[2][3] The (2R,6R) isomer exhibited a significant enhancement in potency compared to the other stereoisomers.[2] This underscores the imperative for robust and stereocontrolled synthetic methods to access enantiomerically pure 2,6-dimethylpiperazine for structure-activity relationship (SAR) studies and the development of novel therapeutics.

Synthetic Strategies for 2,6-Dimethylpiperazine

The synthesis of 2,6-dimethylpiperazine can be broadly categorized into two main approaches: the synthesis of the racemic cis/trans mixture followed by resolution, and stereoselective synthesis to directly obtain the desired isomer.

Synthesis of Racemic cis-2,6-Dimethylpiperazine

A common and industrially scalable method for the preparation of cis-2,6-dimethylpiperazine involves the cyclization of diisopropanolamine. This process typically utilizes a hydrogenation catalyst in the presence of ammonia.[4] The choice of solvent has been shown to be a decisive factor in the selectivity of the primary cyclization towards the cis-isomer.[4] The use of an organic solvent, such as toluene, can significantly improve the selectivity for cis-2,6-dimethylpiperazine compared to reactions conducted in water.[4][5] The resulting mixture of cis and trans isomers can then be separated by crystallization.[4][5]

Diagram 1: General Synthetic Pathway to cis-2,6-Dimethylpiperazine

Caption: A typical industrial synthesis of cis-2,6-dimethylpiperazine.

Diastereoselective and Enantioselective Syntheses

While the synthesis of the racemic mixture is straightforward, the development of stereoselective methods to access specific enantiomers is of greater interest for pharmaceutical applications.

2.2.1. Diastereoselective Approaches

Highly diastereoselective methods have been developed to favor the formation of either the cis or trans isomer. For example, intramolecular palladium-catalyzed hydroamination has been employed for a modular synthesis of 2,6-disubstituted piperazines, yielding the trans product with high diastereoselectivity.[6] Conversely, a palladium-catalyzed carboamination of N¹-aryl-N²-allyl-1,2-diamines with an aryl bromide has been shown to produce cis-2,6-disubstituted piperazines with high diastereomeric ratios.[7]

2.2.2. Enantioselective Syntheses from the Chiral Pool

A powerful strategy for the synthesis of enantiomerically pure 2,6-dimethylpiperazine involves the use of readily available chiral starting materials, often referred to as the "chiral pool." Amino acids are particularly valuable in this regard. For instance, N-t-Boc-L-alanine can be converted to (2S,6S)-2,6-dimethylpiperazine through a multi-step sequence involving the formation of a piperazin-2-one intermediate followed by reduction.[6]

Diagram 2: Enantioselective Synthesis from L-Alanine

Caption: A generalized workflow for the chiral resolution of 2,6-dimethylpiperazine.

Analytical Methods for Enantiomeric Purity Determination

The accurate determination of enantiomeric purity is paramount in the development of chiral compounds. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary analytical techniques employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating and quantifying enantiomers. [8][9]The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Key Considerations for Chiral HPLC Method Development:

-

Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including piperazine derivatives. [1][10]* Mobile Phase Composition: The mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is optimized to achieve baseline resolution of the enantiomers. Small amounts of an amine additive, such as diethylamine (DEA), are often added to improve peak shape for basic analytes. [10]* Detection: As 2,6-dimethylpiperazine lacks a strong chromophore, UV detection at low wavelengths (e.g., 205 nm) is often employed. [1]For trace analysis, pre-column derivatization with a UV-active agent can enhance sensitivity. [10] Table 1: Representative Chiral HPLC Conditions for Piperazine Derivatives

| Parameter | Condition |

| Column | Chiralpak® IC (or similar polysaccharide-based CSP) |

| Mobile Phase | Acetonitrile/Methanol/DEA (e.g., 90:10:0.1 v/v/v) [10] |

| Flow Rate | 1.0 mL/min [1][10] |

| Column Temperature | 35 °C [1][10] |

| Detection | UV at 205 nm [1] |

| Injection Volume | 10 µL [1][10] |

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can also be used to determine enantiomeric excess, typically through the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). [11][12]

-

Chiral Derivatizing Agents (CDAs): The chiral analyte is reacted with a CDA to form a pair of diastereomers. These diastereomers have different NMR spectra, and the enantiomeric excess can be determined by integrating the signals corresponding to each diastereomer.

-

Chiral Solvating Agents (CSAs): A CSA is added to the NMR sample of the chiral analyte. The CSA forms transient diastereomeric complexes with the enantiomers, leading to the separation of their NMR signals. [12] Multinuclear NMR, particularly ¹⁹F NMR, can be a powerful tool for chiral recognition when using fluorine-containing CDAs or CSAs, as the ¹⁹F nucleus offers a large chemical shift dispersion and no background signals. [11][13]

Experimental Protocols

Protocol 1: Synthesis of Racemic cis-2,6-Dimethylpiperazine

This protocol is a representative procedure based on established methods. [4][5]Optimization of reaction conditions may be necessary.

-

To a high-pressure reactor, add diisopropanolamine, an organic solvent (e.g., toluene), and a hydrogenation catalyst (e.g., a nickel-based catalyst).

-

Seal the reactor and purge with nitrogen, followed by hydrogen.

-

Pressurize the reactor with ammonia and then with hydrogen to the desired pressure.

-

Heat the reaction mixture to the target temperature (e.g., 180-220 °C) with stirring.

-

Maintain the reaction at temperature and pressure for the specified time, monitoring the consumption of the starting material by gas chromatography (GC).

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

-

Filter the reaction mixture to remove the catalyst.

-

The resulting solution containing a mixture of cis- and trans-2,6-dimethylpiperazine is then subjected to crystallization. This can be achieved by cooling the solution or by adding an anti-solvent to precipitate the cis-isomer.

-

Collect the crystalline product by filtration, wash with a cold solvent, and dry under vacuum.

Protocol 2: Chiral Resolution of cis-2,6-Dimethylpiperazine using L-(+)-Tartaric Acid

This protocol is a representative procedure based on established methods for resolving racemic amines. [14][15]Optimization of solvent volumes, temperature, and time may be necessary.

-

Dissolve racemic cis-2,6-dimethylpiperazine in a suitable solvent (e.g., methanol or a methanol/water mixture).

-

In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, heating gently if necessary.

-

Slowly add the tartaric acid solution to the piperazine solution with stirring.

-

Allow the solution to cool slowly and undisturbed to room temperature. The less soluble diastereomeric salt should begin to crystallize.

-

Further cool the mixture in an ice bath to maximize crystallization.

-

Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

To liberate the free amine, dissolve the collected diastereomeric salt in water and add a strong base (e.g., 5M NaOH solution) dropwise with stirring until the solution is strongly alkaline (pH > 12).

-

Extract the liberated enantiomerically enriched 2,6-dimethylpiperazine with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

-

Determine the enantiomeric excess of the product using chiral HPLC.

Conclusion

The synthesis and discovery of chiral 2,6-dimethylpiperazine are of paramount importance to the field of drug development. This guide has provided a detailed technical overview of the key synthetic strategies, from scalable industrial processes for the racemic mixture to sophisticated enantioselective routes. The principles and a practical protocol for chiral resolution by diastereomeric salt crystallization have been outlined, offering a reliable method for accessing enantiomerically enriched material. Furthermore, the critical analytical techniques of chiral HPLC and NMR spectroscopy have been discussed to ensure the accurate determination of enantiomeric purity. By understanding the causality behind the experimental choices and employing these robust methodologies, researchers can confidently and efficiently access the specific stereoisomers of 2,6-dimethylpiperazine required to advance their drug discovery programs.

References

-

Google Patents.

-

PMC - NIH.

-

Google Patents.

-

Sigma-Aldrich.

-

JOCPR.

-

Guidechem.

-

RSC Publishing.

-

MDPI.

-

Benchchem.

-

ResearchGate.

-

Google Patents.

-

Phenomenex.

-

Benchchem.

-

PMC - PubMed Central.

-

NIH.

-

PMC - NIH.

-

PMC - PubMed Central.

-

MDPI.

-

PMC - NIH.

-

Sigma-Aldrich.

-

MDPI.

-

Xingwei Li.

-

PMC - NIH.

-

St. Paul's Cathedral Mission College.

-

NIH.

-

PubMed.

-

PMC - NIH.

-

Google Patents.

-

Stack Exchange.

-

IUCr.

-

Royal Society of Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]

- 5. JP3443583B2 - Method for producing cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]

- 6. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 7. A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. mdpi.com [mdpi.com]

- 10. jocpr.com [jocpr.com]

- 11. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. spcmc.ac.in [spcmc.ac.in]

A Technical Guide to the Spectroscopic Characterization of (2R,6R)-2,6-Dimethylpiperazine

Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for (2R,6R)-2,6-dimethylpiperazine, a key chiral building block in modern drug development. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the unambiguous identification and quality assessment of this compound. Each section combines theoretical principles with practical, field-proven insights, presenting detailed experimental protocols, data interpretation, and causality behind methodological choices.

Introduction

This compound, the trans isomer of 2,6-dimethylpiperazine, is a C₂-symmetric chiral diamine of significant interest in medicinal chemistry. Its rigid, chair-like conformation and the stereospecific orientation of its methyl groups make it an invaluable scaffold for creating potent and selective therapeutic agents. Given its role in the synthesis of complex molecules, rigorous structural confirmation is paramount. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for verifying the identity, purity, and stereochemistry of this molecule. This guide serves as a comprehensive resource for understanding and applying these techniques to the characterization of this compound.

Molecular Structure and Stereochemistry

This compound possesses a piperazine ring in a stable chair conformation with the two methyl groups occupying equatorial positions. This trans configuration minimizes steric hindrance, contributing to its thermodynamic stability.

Molecular Details:

-

Molecular Formula: C₆H₁₄N₂[1]

-

IUPAC Name: this compound[4]

-

CAS Number: 2894-78-2 (for the (2R,6R)-enantiomer)

The C₂ symmetry of the molecule is a key feature that simplifies its NMR spectra, as the two halves of the molecule are chemically equivalent.

Caption: Chair conformation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide definitive information about its connectivity and stereochemistry.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is relatively simple due to the molecule's symmetry.

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.85 | m | 2H | H-2, H-6 (methine) |

| ~2.60 | dd | 2H | H-3eq, H-5eq (axial) |

| ~2.00 | t | 2H | H-3ax, H-5ax (equatorial) |

| ~1.65 | s (broad) | 2H | N-H |

| ~1.05 | d | 6H | -CH₃ |

Note: Exact chemical shifts can vary slightly based on solvent and concentration.

Interpretation and Experimental Insights:

-

Methine Protons (H-2, H-6): The multiplet around 2.85 ppm corresponds to the two equivalent methine protons at the stereocenters.

-

Methylene Protons (H-3, H-5): The protons on carbons 3 and 5 are diastereotopic. The axial protons (H-3ax, H-5ax) typically appear upfield (~2.00 ppm) due to shielding effects, while the equatorial protons (H-3eq, H-5eq) are downfield (~2.60 ppm).

-

Methyl Protons: The six protons of the two equivalent methyl groups appear as a doublet around 1.05 ppm, coupled to the adjacent methine protons.

-

N-H Protons: The amine protons often appear as a broad singlet. Their chemical shift is highly dependent on concentration, temperature, and solvent.

Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds, providing good solubility and minimal overlapping signals.

-

Instrumentation: Utilize a 400 MHz NMR spectrometer. Insight: A 400 MHz instrument provides sufficient resolution to separate the key multiplets for this structure.

-

Acquisition Parameters:

-

Set the spectral width to cover a range of 0-10 ppm.

-

Acquire 16-32 scans to achieve an adequate signal-to-noise ratio.

-

Use a relaxation delay of 2-5 seconds.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is even simpler, reflecting the C₂ symmetry of the molecule.

Table 2: ¹³C NMR Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~52.5 | C-3, C-5 |

| ~46.5 | C-2, C-6 |

| ~22.0 | -CH₃ |

Note: Data is based on typical values for similar structures.[5]

Interpretation and Experimental Insights:

-

Due to symmetry, only three distinct carbon signals are expected and observed.

-

The signals for the methylene carbons (C-3, C-5) appear around 52.5 ppm.

-

The methine carbons (C-2, C-6), being adjacent to a nitrogen atom and substituted with a methyl group, resonate at approximately 46.5 ppm.

-

The methyl carbons give rise to a single peak at the most upfield position, around 22.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key features are the N-H and C-H bonds.

Table 3: Key IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Medium, Broad | N-H stretching (secondary amine) |

| 2850-3000 | Strong | C-H stretching (aliphatic) |

| ~1450 | Medium | C-H bending |

| 1100-1200 | Medium | C-N stretching |

Interpretation and Experimental Insights:

-

The broad absorption in the 3200-3400 cm⁻¹ region is characteristic of the N-H stretching vibration of a secondary amine. The broadening is due to hydrogen bonding.

-

The strong peaks just below 3000 cm⁻¹ are indicative of sp³ C-H stretching from the methyl and methylene groups.

-

The presence of a C-N stretching band further confirms the piperazine core structure.

Protocol: Attenuated Total Reflectance (ATR)-IR Data Acquisition

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal. Causality: ATR is a rapid and convenient technique for solid samples, requiring minimal preparation.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect a background spectrum of the clean ATR crystal. Then, apply pressure to the sample to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Processing: The final spectrum is automatically generated as a ratio of the sample scan to the background scan.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further confirmation of its structure.

Table 4: Key Mass Spectrometry Data (Electron Ionization - EI)

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |

| 114 | Moderate | [M]⁺ (Molecular Ion) |

| 99 | Moderate | [M - CH₃]⁺ |

| 71 | High | [C₄H₉N]⁺ |

| 44 | 100% (Base Peak) | [C₂H₆N]⁺ |

Data derived from NIST database for 2,6-dimethylpiperazine.[1]

Interpretation and Fragmentation:

-

Molecular Ion ([M]⁺): The peak at m/z 114 confirms the molecular weight of the compound.[1]

-

Loss of a Methyl Group: The peak at m/z 99 corresponds to the loss of a methyl radical ([M - 15]⁺).

-

Ring Cleavage: The piperazine ring is susceptible to fragmentation. The base peak at m/z 44 is characteristic of alpha-cleavage adjacent to a nitrogen atom, resulting in the stable [CH₃-CH=NH₂]⁺ fragment. This is a dominant fragmentation pathway for N-alkyl amines.

Caption: Simplified EI-MS fragmentation pathway.

Protocol: GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source. Causality: GC provides separation from any potential impurities before the sample enters the MS. EI is a standard, high-energy ionization method that produces reproducible fragmentation patterns.

-

GC Method:

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium.

-

-

MS Method:

-

Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV. Insight: 70 eV is the standard energy used to generate comparable library spectra.

-

Mass Range: Scan from m/z 35 to 200.

-

Conclusion

The comprehensive analysis using ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating spectroscopic profile for this compound. NMR spectroscopy confirms the C₂-symmetric structure and the trans-diequatorial arrangement of the methyl groups. IR spectroscopy identifies the key N-H and C-H functional groups, while mass spectrometry verifies the molecular weight and reveals a characteristic fragmentation pattern dominated by alpha-cleavage. Together, these techniques provide an unambiguous fingerprint, crucial for ensuring the quality and identity of this important chiral building block in research and development settings.

References

-

PubChem. (n.d.). 2,6-Dimethylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Piperazine, 2,6-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Piperazine, 2,6-dimethyl- [webbook.nist.gov]

- 2. 2,6-Dimethylpiperazine | C6H14N2 | CID 66056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-Dimethylpiperazine 97 108-49-6 [sigmaaldrich.com]

- 4. trans-2,6-Dimethylpiperazine oxalate 97% | AChemBlock [achemblock.com]

- 5. 2,6-Dimethylpiperazine(108-49-6) 13C NMR spectrum [chemicalbook.com]

A Comprehensive Technical Guide to (2R,6R)-2,6-Dimethylpiperazine for Researchers and Drug Development Professionals

(2R,6R)-2,6-dimethylpiperazine, a chiral diamine, is a crucial building block in modern medicinal chemistry. Its rigid, stereochemically defined structure provides a valuable scaffold for the synthesis of a wide array of pharmacologically active compounds. This guide offers an in-depth overview of commercially available sources of this key synthetic intermediate, along with essential technical information regarding its synthesis, characterization, and application, tailored for researchers, scientists, and drug development professionals.

Introduction to a Privileged Scaffold

The piperazine ring is a ubiquitous motif in pharmaceuticals, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability. The introduction of stereocenters at the 2 and 6 positions, as seen in this compound, offers a three-dimensional diversity that is critical for achieving high-affinity and selective interactions with biological targets. This specific enantiomer has been instrumental in the development of potent and selective therapeutic agents, including allosteric inhibitors of enzymes like carbamoyl-phosphate synthetase 1 (CPS1) and modulators of nicotinic acetylcholine receptors.[1] The precise spatial orientation of the two methyl groups in the (2R,6R) configuration dictates the conformational preferences of the piperazine ring, influencing how the molecule presents its pharmacophoric features to a target protein.

Commercial Availability and Supplier Specifications

Sourcing high-quality, enantiomerically pure this compound is a critical first step in any research or development program. Several chemical suppliers offer this compound, primarily as the dihydrochloride salt or as a Boc-protected derivative, which is often more stable and easier to handle in subsequent synthetic steps. Below is a comparative summary of offerings from prominent suppliers.

| Supplier | Product Name | CAS Number | Purity/Specifications | Form |

| BOC Sciences | (2R,6R)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate | 574007-62-8 | ≥97% | Solid |

| International Laboratory USA | This compound | 162240-93-9 | Inquire for details | Solid |

| AChemBlock | trans-2,6-Dimethylpiperazine oxalate (rel-(2R,6R)) | Not specified | 97% | Solid |

| Tyger Scientific Inc. | This compound Dihydrochloride | 162240-93-9 | In-stock | Solid |

Note: Purity and enantiomeric excess (ee%) can vary between batches and suppliers. It is imperative to request a certificate of analysis (CoA) for each lot to confirm these critical parameters.

Strategic Synthesis of Enantiomerically Pure this compound

The synthesis of enantiomerically pure this compound is a non-trivial undertaking that requires precise stereochemical control. While several asymmetric synthetic routes have been reported, a common and effective strategy involves the cyclization of a chiral precursor derived from a readily available chiral pool starting material. The following protocol outlines a conceptual pathway, emphasizing the critical control points for maintaining stereochemical integrity.

Conceptual Asymmetric Synthesis Workflow

Figure 1: Conceptual workflow for the asymmetric synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

Step 1: Synthesis of N-protected (R)-2-aminopropan-1-ol

-

To a solution of D-Alanine in a suitable solvent (e.g., THF/water), add a protecting group reagent (e.g., Boc-anhydride) and a base (e.g., sodium bicarbonate) at 0°C.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Isolate the N-Boc-D-alanine.

-

Reduce the carboxylic acid of N-Boc-D-alanine using a suitable reducing agent (e.g., borane-THF complex) to afford N-Boc-(R)-2-aminopropan-1-ol.

-

Purify the product by column chromatography.

Step 2: Formation of the Piperazine Ring

-

Activate the hydroxyl group of N-Boc-(R)-2-aminopropan-1-ol (e.g., by converting it to a tosylate or mesylate).

-

React the activated intermediate with a second equivalent of an appropriately protected amino alcohol derivative to form a linear diamine precursor.

-

Induce intramolecular cyclization under basic conditions to form the N,N'-diprotected this compound.

Step 3: Deprotection

-

Remove the protecting groups using appropriate deprotection conditions (e.g., strong acid for Boc groups).

-

Neutralize the reaction mixture and extract the free diamine.

-

Purify the final product, this compound, by distillation or crystallization, often as a salt for improved stability.

Rigorous Analytical Characterization: A Self-Validating System

Ensuring the chemical identity, purity, and stereochemical integrity of this compound is paramount. A combination of analytical techniques should be employed to provide a comprehensive characterization.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee%) of chiral compounds. The separation of the enantiomers of 2,6-dimethylpiperazine can be achieved on a chiral stationary phase (CSP), typically a polysaccharide-based column.

Illustrative Chiral HPLC Method:

-

Column: A cellulose or amylose-based chiral column (e.g., Chiralpak® series).

-

Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Detection: UV at a low wavelength (e.g., 210 nm) as the piperazine core lacks a strong chromophore.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Temperature: Ambient or controlled (e.g., 25°C).

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.